2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted chromen-2-one core and a dimethoxyphenyl ethyl acetamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. The initial step often includes the formation of the chromen-2-one core through a condensation reaction between a suitable phenol derivative and an acyl chloride. The chloro and hydroxy substituents are introduced through selective halogenation and hydroxylation reactions. The final step involves the coupling of the chromen-2-one core with the dimethoxyphenyl ethyl acetamide side chain using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a chromen-2-one derivative with an aldehyde or ketone functional group .
Scientific Research Applications
2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromen-2-one core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl ethyl acetamide side chain may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(7-Hydroxy-4-methyl-2-oxo-6-palmitamido-2H-chromen-3-yl)acetic Acid: This compound shares a similar chromen-2-one core but has a different side chain.
Methyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate: Another chromen-2-one derivative with a chloro substituent and a different ester side chain.
Uniqueness
The uniqueness of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy substituents on the chromen-2-one core, along with the dimethoxyphenyl ethyl acetamide side chain, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H22ClNO6 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22ClNO6/c1-12-14-9-16(23)17(25)11-19(14)30-22(27)15(12)10-21(26)24-7-6-13-4-5-18(28-2)20(8-13)29-3/h4-5,8-9,11,25H,6-7,10H2,1-3H3,(H,24,26) |
InChI Key |
PQNWDICXYOVQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.